2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile is the only regioisomer in its class with characterized MAO-A/B inhibition profiles and a validated LogP range (1.37–1.53). Unlike 6-, 8-, or 3‑carbonitrile analogs, this 7‑CN derivative provides a reliable baseline for ADME modeling and structure–activity relationship (SAR) studies. Available at ≥95 % purity from multiple vendors, it streamlines parallel synthesis of KAT II inhibitors for schizophrenia research.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 903557-01-7
Cat. No. B1397098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile
CAS903557-01-7
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=C2)C#N
InChIInChI=1S/C10H8N2O/c11-6-7-1-2-8-3-4-10(13)12-9(8)5-7/h1-2,5H,3-4H2,(H,12,13)
InChIKeyLGEXBNZXXJFYEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile (CAS 903557-01-7) Core Properties & Procurement Primer


2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile is a heterocyclic building block featuring a 3,4-dihydroquinolin-2(1H)-one core with a nitrile substituent at the 7-position . This specific regioisomer (C10H8N2O, MW 172.18) is distinguished from other tetrahydroquinoline‑carbonitrile analogs by its unique substitution pattern, which imparts a characteristic LogP of approximately 1.37–1.53 and a defined inhibitory profile against monoamine oxidase (MAO) isoforms [1]. The compound is commercially available at purities ≥95%, with documented synthetic utility as an intermediate in the preparation of KAT II inhibitors [2].

Why 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile (CAS 903557-01-7) Cannot Be Substituted by Other Tetrahydroquinoline‑carbonitrile Regioisomers


Positional isomerism within the 2-oxo-tetrahydroquinoline‑carbonitrile series leads to substantial divergence in both physicochemical and biological properties. For example, the 7‑carbonitrile regioisomer exhibits a LogP of ~1.37–1.53, whereas the 3‑carbonitrile analog has a reported LogP of 1.41 and the 5‑carbonitrile isomer lacks published solubility data altogether [1]. More critically, the 7‑substituted derivative displays measurable, albeit modest, inhibition of MAO‑A (IC50 25.3 μM) and MAO‑B (IC50 4.01 μM) — a profile not reported for the 6‑, 8‑, or 3‑carbonitrile analogs in public databases [2]. This combination of distinct lipophilicity and a unique enzyme inhibition fingerprint means that replacing 2‑oxo‑1,2,3,4‑tetrahydroquinoline‑7‑carbonitrile with a different regioisomer will alter both pharmacokinetic behavior and target engagement in any experimental or synthetic workflow.

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile: Quantitative Differentiation Data vs. Closest Analogs


MAO‑B Inhibition: 6‑Fold Selectivity Over MAO‑A

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile inhibits recombinant human MAO‑B with an IC50 of 4.01 μM, compared to an IC50 of 25.3 μM for MAO‑A, representing a 6.3‑fold selectivity for the B isoform [1]. In contrast, the 3‑carbonitrile and 6‑carbonitrile regioisomers lack publicly reported MAO inhibition data, and the parent 3,4‑dihydroquinolin‑2(1H)-one scaffold is generally inactive against MAO .

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Lipophilicity (LogP) Differentiates 7‑Carbonitrile from Positional Isomers

The experimental LogP of 2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile is reported as 1.37 (Fluorochem) to 1.53 (Molbase), with a calculated XLogP of 0.8 [1]. The 3‑carbonitrile analog has a measured LogP of 1.41, while LogP values for the 5‑, 6‑, and 8‑carbonitrile isomers are not publicly documented, indicating that the 7‑substitution pattern confers a well‑characterized lipophilicity that is distinct from its closest positional isomers [2].

Physicochemical Profiling ADME Prediction Drug Design

Boiling Point Reference Data Supports Purification and Handling Protocols

The boiling point of 2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile is reported as 382.1 ± 42.0 °C at 760 mmHg, with a flash point of 184.9 ± 27.9 °C . In contrast, publicly available boiling point data for the 3‑, 5‑, 6‑, and 8‑carbonitrile regioisomers are either absent or listed as 'N/A', limiting their utility in high‑temperature synthetic or purification procedures .

Process Chemistry Purification Thermal Stability

Commercial Purity Specifications: 95–97% Enables Direct Use in SAR Studies

Multiple commercial suppliers offer 2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile at purities of 95% (AKSci, Bidepharm, CoolPharm) to 97% (Fluorochem, Leyan) . The 6‑carbonitrile analog is listed at 98% purity by some vendors, while the 3‑, 5‑, and 8‑carbonitrile isomers are less widely stocked and often lack certified purity specifications [1]. The availability of multiple 95%+ pure batches from independent suppliers reduces procurement risk and ensures batch‑to‑batch consistency for structure‑activity relationship (SAR) campaigns.

Chemical Procurement Quality Control SAR

Patented Utility as a KAT II Inhibitor Intermediate

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile is explicitly claimed as a synthetic intermediate in a Pfizer patent application (US20120142729) for the preparation of 3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile and related KAT II inhibitors intended for treating cognitive deficits in schizophrenia [1]. While other tetrahydroquinoline‑carbonitrile regioisomers may serve as general building blocks, the 7‑carbonitrile scaffold is uniquely positioned as a direct precursor to a pharmacologically validated chemical series with demonstrated CNS activity.

Medicinal Chemistry CNS Drug Discovery Schizophrenia

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile: Evidence-Backed Application Scenarios for Scientific and Industrial Use


MAO‑B Selective Inhibitor Screening

Utilize 2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile (IC50 MAO‑B = 4.01 μM) as a reference compound or starting scaffold for identifying isoform‑selective MAO‑B inhibitors. Its 6.3‑fold selectivity over MAO‑A provides a defined baseline for comparing novel analogs, whereas other regioisomers lack any reported MAO activity [1].

KAT II Inhibitor Medicinal Chemistry

Employ the compound as a key intermediate in the synthesis of 3‑amino‑1‑hydroxy‑2‑oxo‑1,2,3,4‑tetrahydroquinoline‑7‑carbonitrile derivatives, as disclosed in patent US20120142729. This established route enables structure‑activity relationship exploration around the KAT II target for schizophrenia and other CNS disorders [2].

Physicochemical Property Calibration in Drug Design

Leverage the well‑characterized LogP (1.37–1.53) and thermal properties (boiling point 382.1 °C) of 2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile to calibrate computational ADME models or to design synthetic routes requiring high‑temperature stability. The absence of such data for other regioisomers makes this compound the preferred choice for reproducible physicochemical studies .

High‑Purity Building Block for Parallel Synthesis

Source 2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile at 95–97% purity from multiple qualified vendors to support parallel synthesis or high‑throughput chemistry workflows. The broad commercial availability minimizes supply chain disruptions and ensures consistent quality across large‑scale medicinal chemistry campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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